molecular formula C12H13N3 B2719759 Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 227018-13-5

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine

Cat. No. B2719759
CAS RN: 227018-13-5
M. Wt: 199.257
InChI Key: HTIBRCUBBWLXNE-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine is a chemical compound with the empirical formula C12H13N3 . It has a molecular weight of 199.25 . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine can be represented by the SMILES string C(NCc1cccnc1)c2ccncc2 . This indicates that the molecule consists of two pyridine rings connected by a methylene bridge, with an amine group attached to one of the methylene carbons .


Physical And Chemical Properties Analysis

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine is a solid substance . Its molecular weight is 199.25 , and its empirical formula is C12H13N3 .

Scientific Research Applications

Coordination Polymers and Luminescent Properties

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine (L4) has been utilized in constructing helical silver(I) coordination polymers. The study by Zhang et al. (2013) demonstrates the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including L4, resulting in eight helical silver(I) coordination polymers. These polymers exhibit diverse cis-trans and trans-trans conformation, facilitating the construction of helical structures. Notably, the solid-state luminescent emission intensities of these polymers vary with the counter-ion, with perchlorate-containing complexes showing stronger luminescence at room temperature than nitrate-containing ones. This suggests potential applications in materials science, particularly in the development of novel luminescent materials (Zhang et al., 2013).

Supramolecular Chemistry

Further research by Zhang et al. (2013) on unsymmetrical bis(pyridyl) ionic salts, involving molecules such as N-(pyridin-4-ylmethyl)pyridin-2-amine, reveals the formation of diverse supramolecular architectures mediated by various non-covalent interactions. The study highlights the influence of inorganic anions and the ligand conformation on the final structures of the salts, leading to the formation of left- and right-handed helical chains or single helical chains. These findings contribute to the understanding of supramolecular assembly and its potential in creating complex structures with specific properties (Zhang et al., 2013).

Mercury-Halide Clusters and Coordination Chemistry

Ye et al. (2016) explored the coordination chemistry of mercury with unsymmetrical bis(pyridyl) ligands, including N-(pyridin-4-ylmethyl)pyridin-3-ylmethyl-amine. The study resulted in the formation of fifteen Hg(II) complexes, showcasing a variety of structural motifs influenced by mercury-halide clusters, ligand conformations, and non-covalent interactions. This research provides valuable insights into the design of metal-organic frameworks and coordination polymers with specific functionalities, potentially applicable in catalysis, molecular recognition, and material science (Ye et al., 2016).

Chemical Reactivity and Functionalization

Nagae et al. (2015) demonstrate the catalytic activity of group 3 metal triamido complexes in the aminomethylation reaction of ortho-pyridyl C-H bonds. The study showcases the potential of using pyridine derivatives, including those related to pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine, in novel synthetic methodologies for the functionalization of aromatic compounds. This research opens new avenues for the development of efficient and selective catalytic processes for organic synthesis, with implications in pharmaceuticals, agrochemicals, and material science (Nagae et al., 2015).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The product has a GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-12(9-14-5-1)10-15-8-11-3-6-13-7-4-11/h1-7,9,15H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBRCUBBWLXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine

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